![molecular formula C20H17N5O3 B3003818 9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869069-40-9](/img/structure/B3003818.png)
9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
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Overview
Description
The compound "9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" is a purine derivative, which is a class of molecules that are widely studied for their biological activities and potential therapeutic applications. Purine derivatives are known for their role in DNA and RNA as the building blocks adenine and guanine, and synthetic derivatives often exhibit a range of biological activities.
Synthesis Analysis
The synthesis of purine derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents can lead to the formation of several products, including amidoximes, amidrazones, amidines, ketones, amides, esters, and ring fission products . Similarly, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines involves N-alkylation or N-arylation followed by Stille coupling to introduce various substituents . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the given papers.
Molecular Structure Analysis
The molecular structure of purine derivatives can significantly influence their biological activity. For example, the side chain in 6-amino-9-(carboxymethyl)-2-methoxypurine methyl ester avoids steric hindrance with the heterocycle by emerging almost orthogonally, which could be important for binding to biological targets . The presence of substituents such as methoxy groups and carboxamide functionalities can also affect the molecule's properties and interactions.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The paper on 9-phenyl-9H-purine-6-carbonitrile demonstrates that the cyano group can react with nucleophiles without substitution, leading to a range of products . This suggests that the chemical reactivity of the core purine structure can be modulated by the nature of the substituents, which is relevant for the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. The antimycobacterial activity of certain purine derivatives has been linked to specific substituents, such as a chlorine atom at the purine 2-position, which enhances activity . The intermolecular hydrogen bonding capabilities, as seen in 6-amino-9-(carboxymethyl)-2-methoxypurine methyl ester, can also play a role in the compound's solubility and biological interactions .
properties
IUPAC Name |
9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-7-3-4-8-12(11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-9-5-6-10-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWHZJENFSFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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